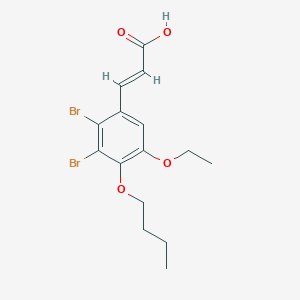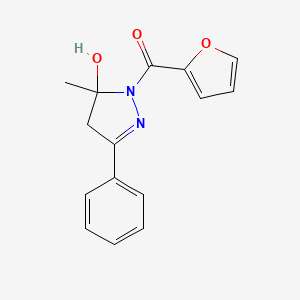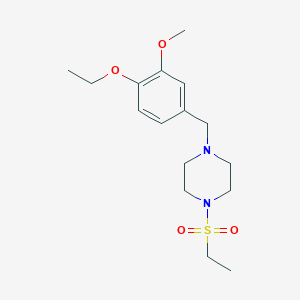![molecular formula C25H18N4O4 B10878327 2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B10878327.png)
2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ヒドロキシフェニル)-12-(2-メトキシフェニル)-12H-クロメノ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジン-9-オールは、クロメノ-トリアゾロ-ピリミジン類に属する複雑な有機化合物です。この化合物は、トリアゾロ-ピリミジン系と縮合したクロメン環を含む独特の構造と、ヒドロキシとメトキシフェニル基で置換されていることを特徴としています。このような化合物は、潜在的な生物学的活性のために、医薬品化学において非常に興味深いものです。
製造方法
合成経路と反応条件
2-(2-ヒドロキシフェニル)-12-(2-メトキシフェニル)-12H-クロメノ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジン-9-オールの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下が含まれます。
クロメン環の形成: これは、適切なフェノール系前駆体を酸性または塩基性条件下で環化させることで実現できます。
トリアゾロ-ピリミジン核の構築: この工程は、通常、適切なヒドラジン誘導体をピリミジン前駆体と反応させ、続いて環化させることを伴います。
置換反応: ヒドロキシとメトキシフェニル基の導入は、求電子置換反応によって行うことができます。
工業的製造方法
このような複雑な分子の工業的製造には、収率と純度を最大限に高めるために反応条件を最適化する必要があることがよくあります。これには、高圧反応器の使用、制御された温度環境、反応速度を向上させるための触媒の使用が含まれます。再結晶、クロマトグラフィー、蒸留などの精製工程は、最終生成物を純粋な形で得るために不可欠です。
化学反応解析
反応の種類
酸化: この化合物は、特にヒドロキシフェニル基で酸化反応を起こし、キノンを生成します。
還元: 還元反応は、トリアゾロ-ピリミジン核を標的にすることができ、環系の開環につながる可能性があります。
置換: 求電子置換反応と求核置換反応は、芳香環で起こることができ、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、ニトロ化剤、スルホン化剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生み出す可能性がありますが、置換反応はニトロ、スルホニル、ハロゲンなどのさまざまな官能基を導入できます。
科学研究への応用
化学
化学では、この化合物は、その独特の構造特性と反応性について研究されています。これは、縮合環系とその電子特性の挙動を理解するためのモデル化合物として役立ちます。
生物学
生物学的に、このクラスの化合物は、特にキナーゼやその他の調節タンパク質を標的とした酵素阻害剤としての可能性について調査されています。生物学的巨大分子と相互作用する能力は、創薬のための候補としています。
医学
医学では、2-(2-ヒドロキシフェニル)-12-(2-メトキシフェニル)-12H-クロメノ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジン-9-オールは、潜在的な治療効果について探索されています。これは、抗炎症、抗癌、抗菌活性を示す可能性があり、製薬研究にとって有望な候補です。
産業
産業的には、この化合物は、特定の電子または光学特性を持つ新しい材料の開発に使用できます。その複雑な構造により、調整された機能を持つ分子の設計が可能になります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromene Ring: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Construction of the Triazolo-Pyrimidine Core: This step often involves the reaction of a suitable hydrazine derivative with a pyrimidine precursor, followed by cyclization.
Substitution Reactions: Introduction of the hydroxy and methoxy phenyl groups can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to enhance reaction rates. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazolo-pyrimidine core, potentially leading to the opening of the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen groups.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused ring systems and their electronic properties.
Biology
Biologically, compounds of this class are investigated for their potential as enzyme inhibitors, particularly targeting kinases and other regulatory proteins. Their ability to interact with biological macromolecules makes them candidates for drug development.
Medicine
In medicine, 2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, and antimicrobial activities, making it a promising candidate for pharmaceutical research.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for the design of molecules with tailored functionalities.
作用機序
2-(2-ヒドロキシフェニル)-12-(2-メトキシフェニル)-12H-クロメノ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジン-9-オールの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または核酸が含まれる場合があります。この化合物は、活性部位またはアロステリック部位に結合し、標的分子の活性を調節できます。関与する経路には、シグナル伝達、遺伝子発現調節、および代謝経路が含まれる場合があります。
類似化合物の比較
類似化合物
2-(2-ヒドロキシフェニル)-12H-クロメノ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジン-9-オール: メトキシフェニル基がなく、より単純な構造をしています。
2-(2-メトキシフェニル)-12H-クロメノ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジン-9-オール: ヒドロキシフェニル基がなく、反応性と生物学的活性を変化させます。
12-(2-メトキシフェニル)-12H-クロメノ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジン-9-オール: ヒドロキシ基とメトキシ基の両方がなく、比較のための基本構造を提供します。
独自性
2-(2-ヒドロキシフェニル)-12-(2-メトキシフェニル)-12H-クロメノ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジン-9-オールにおけるヒドロキシとメトキシフェニル基の両方の存在は、独自の電子特性と立体特性を与えます。これらの置換基は、化合物の反応性、溶解度、生物学的活性を大きく影響させる可能性があり、より単純な類似体とは異なります。
類似化合物との比較
Similar Compounds
2-(2-hydroxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol: Lacks the methoxyphenyl group, providing a simpler structure.
2-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol: Lacks the hydroxyphenyl group, altering its reactivity and biological activity.
12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol: Lacks both hydroxy and methoxy groups, providing a base structure for comparison.
Uniqueness
The presence of both hydroxy and methoxy phenyl groups in 2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol imparts unique electronic and steric properties. These substitutions can significantly influence the compound’s reactivity, solubility, and biological activity, making it distinct from its simpler analogs.
特性
分子式 |
C25H18N4O4 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC名 |
13-(2-hydroxyphenyl)-9-(2-methoxyphenyl)-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol |
InChI |
InChI=1S/C25H18N4O4/c1-32-19-9-5-3-7-16(19)21-17-11-10-14(30)12-20(17)33-25-22(21)24-27-23(28-29(24)13-26-25)15-6-2-4-8-18(15)31/h2-13,21,30-31H,1H3 |
InChIキー |
JNEULNOJTWKKLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2C3=C(C=C(C=C3)O)OC4=C2C5=NC(=NN5C=N4)C6=CC=CC=C6O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl)-1(2H)-phthalazinone](/img/structure/B10878249.png)
![Bis[2-(4-methylphenyl)-2-oxoethyl] dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide](/img/structure/B10878253.png)
![2'-(Benzoyloxy)[1,1'-biphenyl]-2-YL benzoate](/img/structure/B10878256.png)

![methyl 2-chloro-5-({[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)benzoate](/img/structure/B10878259.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-bromobenzyl)piperazine](/img/structure/B10878269.png)
![1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10878272.png)
![2-methyl-N'-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide](/img/structure/B10878273.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10878276.png)
![1-(2-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone](/img/structure/B10878288.png)
![(2-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10878290.png)
![8-ethoxy-1,3-dimethyl-2-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10878305.png)

